![molecular formula C16H22N2O3 B4394906 N-cyclooctyl-3-methyl-2-nitrobenzamide](/img/structure/B4394906.png)
N-cyclooctyl-3-methyl-2-nitrobenzamide
Übersicht
Beschreibung
CYCLOPS is a small molecule that has been investigated for its potential as a therapeutic agent due to its ability to selectively inhibit the protein phosphatase 2A (PP2A) enzyme. PP2A is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PP2A has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
CYCLOPS selectively inhibits the catalytic subunit of N-cyclooctyl-3-methyl-2-nitrobenzamide, which leads to the accumulation of phosphorylated proteins and altered cellular signaling pathways. This inhibition of N-cyclooctyl-3-methyl-2-nitrobenzamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer and neurodegenerative diseases, CYCLOPS has also been shown to have anti-inflammatory and immunomodulatory effects. CYCLOPS has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and to modulate the differentiation of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CYCLOPS is its selectivity for N-cyclooctyl-3-methyl-2-nitrobenzamide, which allows for the study of the specific effects of N-cyclooctyl-3-methyl-2-nitrobenzamide inhibition on cellular processes. However, one limitation of CYCLOPS is its relatively low potency compared to other N-cyclooctyl-3-methyl-2-nitrobenzamide inhibitors, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CYCLOPS. One area of interest is the development of more potent and selective N-cyclooctyl-3-methyl-2-nitrobenzamide inhibitors based on the structure of CYCLOPS. Another area of research is the investigation of the effects of CYCLOPS on other cellular processes beyond cancer and neurodegenerative diseases, such as metabolism and epigenetics. Finally, the potential use of CYCLOPS as a therapeutic agent in human diseases will require further preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
CYCLOPS has been studied extensively for its potential as a therapeutic agent in cancer and neurodegenerative diseases. In cancer, CYCLOPS has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurodegenerative diseases, CYCLOPS has been shown to protect against neuronal death in models of Parkinson's and Alzheimer's diseases.
Eigenschaften
IUPAC Name |
N-cyclooctyl-3-methyl-2-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-8-7-11-14(15(12)18(20)21)16(19)17-13-9-5-3-2-4-6-10-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTVQUXESNAAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCCCCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-3-methyl-2-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.